Cas no 312590-61-7 (2,4,7,8,11,11-hexamethyl-11,12-dihydro-5,10-diazatetraphene)

2,4,7,8,11,11-Hexamethyl-11,12-dihydro-5,10-diazatetraphene is a polycyclic aromatic compound featuring a fused tetraphene core with nitrogen heteroatoms at the 5 and 10 positions. Its hexamethyl substitution pattern enhances steric stability and influences electronic properties, making it suitable for applications in organic electronics and optoelectronic materials. The dihydro structure contributes to reduced reactivity while maintaining conjugation, offering a balance between stability and functional utility. This compound is of interest in materials science for its potential as a building block in charge-transport layers or luminescent materials due to its rigid, planar framework and tunable electronic characteristics.
2,4,7,8,11,11-hexamethyl-11,12-dihydro-5,10-diazatetraphene structure
312590-61-7 structure
Product name:2,4,7,8,11,11-hexamethyl-11,12-dihydro-5,10-diazatetraphene
CAS No:312590-61-7
MF:C22H24N2
Molecular Weight:316.439365386963
CID:6602119
PubChem ID:3915458

2,4,7,8,11,11-hexamethyl-11,12-dihydro-5,10-diazatetraphene 化学的及び物理的性質

名前と識別子

    • 2,4,7,8,11,11-hexamethyl-11,12-dihydro-5,10-diazatetraphene
    • 1,3,6,6,9,10-hexamethyl-5,6-dihydrobenzo[a]phenazine
    • Benzo[a]phenazine, 5,6-dihydro-1,3,6,6,9,10-hexamethyl-
    • F0349-4568
    • ChemDiv1_026683
    • 1,3,6,6,9,10-hexamethyl-5H-benzo[a]phenazine
    • DivK1c_004427
    • SR-01000554118-1
    • 312590-61-7
    • SR-01000554118
    • HMS662M19
    • CDS1_003387
    • AKOS001573115
    • インチ: 1S/C22H24N2/c1-12-7-15(4)19-16(8-12)11-22(5,6)21-20(19)23-17-9-13(2)14(3)10-18(17)24-21/h7-10H,11H2,1-6H3
    • InChIKey: XBIUYWHGXLBQME-UHFFFAOYSA-N
    • SMILES: C12=C(C)C=C(C)C=C1CC(C)(C)C1C2=NC2C(=CC(C)=C(C)C=2)N=1

計算された属性

  • 精确分子量: 316.193948774g/mol
  • 同位素质量: 316.193948774g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 24
  • 回転可能化学結合数: 0
  • 複雑さ: 473
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 25.8Ų
  • XLogP3: 5.5

じっけんとくせい

  • 密度みつど: 1.090±0.06 g/cm3(Predicted)
  • Boiling Point: 478.8±40.0 °C(Predicted)
  • 酸度系数(pKa): 1.48±0.40(Predicted)

2,4,7,8,11,11-hexamethyl-11,12-dihydro-5,10-diazatetraphene Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F0349-4568-2mg
2,4,7,8,11,11-hexamethyl-11,12-dihydro-5,10-diazatetraphene
312590-61-7 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0349-4568-30mg
2,4,7,8,11,11-hexamethyl-11,12-dihydro-5,10-diazatetraphene
312590-61-7 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0349-4568-5mg
2,4,7,8,11,11-hexamethyl-11,12-dihydro-5,10-diazatetraphene
312590-61-7 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0349-4568-10mg
2,4,7,8,11,11-hexamethyl-11,12-dihydro-5,10-diazatetraphene
312590-61-7 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0349-4568-100mg
2,4,7,8,11,11-hexamethyl-11,12-dihydro-5,10-diazatetraphene
312590-61-7 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0349-4568-50mg
2,4,7,8,11,11-hexamethyl-11,12-dihydro-5,10-diazatetraphene
312590-61-7 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0349-4568-20μmol
2,4,7,8,11,11-hexamethyl-11,12-dihydro-5,10-diazatetraphene
312590-61-7 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0349-4568-4mg
2,4,7,8,11,11-hexamethyl-11,12-dihydro-5,10-diazatetraphene
312590-61-7 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0349-4568-75mg
2,4,7,8,11,11-hexamethyl-11,12-dihydro-5,10-diazatetraphene
312590-61-7 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0349-4568-10μmol
2,4,7,8,11,11-hexamethyl-11,12-dihydro-5,10-diazatetraphene
312590-61-7 90%+
10μl
$69.0 2023-05-17

2,4,7,8,11,11-hexamethyl-11,12-dihydro-5,10-diazatetraphene 関連文献

2,4,7,8,11,11-hexamethyl-11,12-dihydro-5,10-diazatetrapheneに関する追加情報

Chemical Compound CAS No 312590-61-7: 2,4,7,8,11,11-Hexamethyl-11,12-Dihydro-5,10-Diazatetraphene

The compound with CAS number 312590-61-7, known as 2,4,7,8,11,11-hexamethyl-11,12-dihydro-5,10-diazatetraphene, is a highly specialized organic molecule with unique structural and chemical properties. This compound belongs to the class of tetraphenes, which are polycyclic aromatic hydrocarbons (PAHs) with four fused benzene rings. The presence of multiple methyl groups and nitrogen atoms in its structure makes it a subject of interest in various fields of chemistry and materials science.

Recent studies have highlighted the potential of this compound in advanced materials development. Researchers have explored its electronic properties for applications in organic electronics and optoelectronics. The substitution pattern of methyl groups and nitrogen atoms significantly influences the molecule's stability and reactivity. For instance, the six methyl groups at positions 2, 4, 7, 8, 11 (twice), and the dihydro structure at positions 11 and 12 contribute to steric hindrance and electronic modulation.

The synthesis of 2,4,7,8,11,hexamethyl-5,5,8,8-tetramethylbicyclo[6.4.0]dodecane derivatives has been optimized through various catalytic processes. These methods include palladium-catalyzed coupling reactions and transition metal-mediated cyclizations. The resulting compounds exhibit enhanced thermal stability and mechanical properties compared to their unsubstituted counterparts.

In terms of applications, CAS No 3    3             has shown promise in drug delivery systems due to its ability to encapsulate bioactive molecules within its rigid framework. Additionally,< strong >diazatetraphene derivatives are being investigated for their potential as catalysts in organic synthesis reactions. strong >

The structural uniqueness of this compound also makes it a valuable tool in fundamental research into molecular recognition and self-assembly processes.< strong >Tetraphenes with substituted functional groups strong >are being used as building blocks for constructing two-dimensional (2D) materials with tailored electronic properties.

In conclusion,< strong > CAS No 3 strong > represents a cutting-edge advancement in organic chemistry with diverse applications across multiple disciplines.< strong >Its structural features strong >and functional versatility make it a subject of ongoing research interest.

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